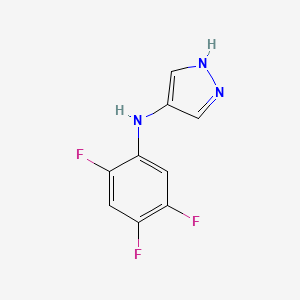
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which impart unique chemical and physical properties. The trifluoromethyl group in this compound is particularly noteworthy due to its potent electron-withdrawing properties and considerable hydrophobic surface area .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4,5-trifluorophenylhydrazine with an appropriate pyrazole derivative. One common method involves the use of 2,4,5-trifluorophenylhydrazine and 4-chloropyrazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the preparation of 2,4,5-trifluorophenylhydrazine followed by its reaction with pyrazole derivatives. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
化学反応の分析
Types of Reactions
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents and organolithium compounds are often employed.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the trifluoromethyl group .
科学的研究の応用
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
作用機序
The mechanism of action of N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
2,4,5-Trifluorobenzohydrazide: Known for its antibacterial activity.
Sitagliptin: An anti-diabetic medication containing a trifluorophenyl moiety.
Uniqueness
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is unique due to its specific trifluoromethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and potential biological activities, making it a valuable compound in various fields of research .
特性
分子式 |
C9H6F3N3 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
N-(2,4,5-trifluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H6F3N3/c10-6-1-8(12)9(2-7(6)11)15-5-3-13-14-4-5/h1-4,15H,(H,13,14) |
InChIキー |
LWINSLCAXHCMLW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)F)NC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)

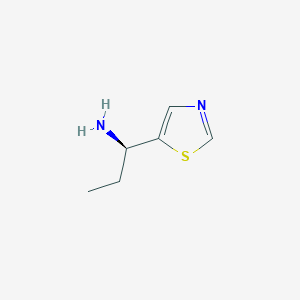


![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)
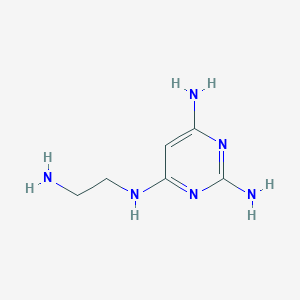
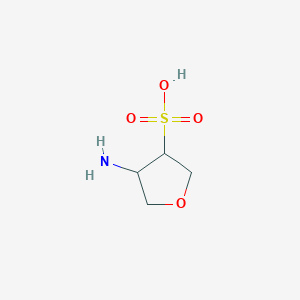
![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)

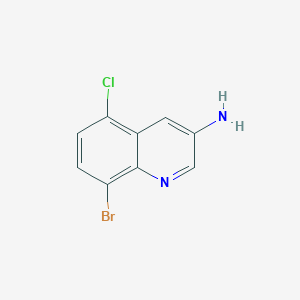
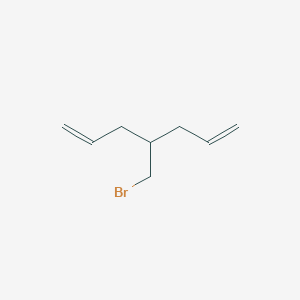
![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
